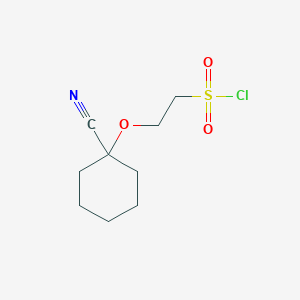

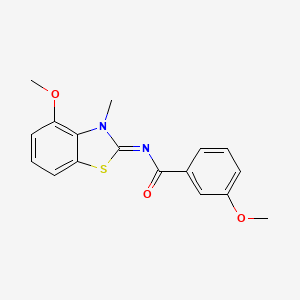

![molecular formula C10H12F2N2O B2508492 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine CAS No. 2202458-92-0](/img/structure/B2508492.png)

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is a compound that falls within the broader class of methoxypyrazines, which are aromatic compounds known for their presence in various natural products and for their relevance in the flavor and fragrance industries. Methoxypyrazines, in general, have been studied for their role in the aroma of wines and their occurrence in other natural sources, such as plants and insects .

Synthesis Analysis

The synthesis of methoxypyrazines can be approached through various chemical pathways. One method involves the reaction of 2(1H)-pyrazinones with naturally occurring methylating agents, such as fruit pectin or betaine, which can lead to the formation of methoxypyrazines under heat . Another approach to asymmetrically substituted methoxypyrazines, which could potentially be applied to synthesize the compound , involves the condensation of aminoalcohols with protected amino acids, followed by cycloimine formation and aromatization . However, the specific synthesis of 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of methoxypyrazines can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 2,5-dichloro-3-methoxypyrazine was determined using X-ray diffraction, which provided detailed information on bond distances and angles consistent with literature values . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which in turn affects its chemical reactivity and physical properties.

Chemical Reactions Analysis

Methoxypyrazines can participate in various chemical reactions. For instance, they can be used as attractants for insects, as demonstrated by their role in attracting florivorous scarabs in field bioassays . Additionally, methoxypyrazines can be formed through reactions involving pyrazinones and methylating agents, suggesting a potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxypyrazines are of interest due to their impact on the sensory characteristics of food and beverages. For example, the quantitative analysis of methoxypyrazines in wine has been performed using stable isotope dilution gas chromatography-mass spectrometry, which revealed their concentrations in various wines and their contribution to wine flavor . The detection limits and recovery efficiencies of these compounds in wine samples have also been established, indicating their stability and presence at trace levels . The volatility and aroma contributions of methoxypyrazines make them significant in the context of food chemistry and entomology .

Applications De Recherche Scientifique

Methoxypyrazine Biosynthesis in Wine Grapes

Methoxypyrazines, including compounds structurally related to 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine, are significant in wine science. They contribute to the herbaceous and vegetal characteristics in wines, particularly those made from Cabernet Sauvignon grapes. Research by Dunlevy et al. (2013) explored the biosynthesis of methoxypyrazines in grape berries, focusing on the impacts of light exposure and crop level. The study showed that light exposure reduces methoxypyrazine concentrations, while crop level manipulation did not significantly impact their biosynthesis. These findings are crucial for understanding and controlling methoxypyrazine levels in wine grapes, thereby influencing wine flavor profiles (Dunlevy et al., 2013).

Occurrence in Raw Vegetables

Murray and Whitfield (1975) investigated the presence of methoxypyrazines, similar to the compound , in various raw vegetables. Their study identified these compounds in a wide range of vegetables, providing insights into their natural occurrence and potential contributions to flavor profiles in various food items. This research contributes to understanding the distribution and significance of methoxypyrazines in the plant kingdom (Murray & Whitfield, 1975).

Role in Wine Aroma

Allen, Lacey, and Boyd (1994) conducted quantitative analysis of methoxypyrazines in red wines, including varieties like Cabernet Sauvignon. Their study suggests that methoxypyrazines, structurally related to 2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine, contribute to the aroma and flavor of wine, enhancing its complexity and appeal. The findings assist in understanding how these compounds affect wine's sensory properties (Allen, Lacey, & Boyd, 1994).

Methoxypyrazine-Derived Flavors in Wine

A study by Dunlevy et al. (2013) identified a specific methyltransferase gene responsible for methoxypyrazine synthesis in grape berries, impacting the herbaceous/green/vegetal attributes of certain wine varieties. Understanding the genetic factors behind methoxypyrazine production can guide breeding and cultivation practices for desired wine flavors (Dunlevy et al., 2013).

Methoxypyrazines in Sauvignon Blanc

Lacey et al. (1991) identified and quantified three methoxypyrazines in Sauvignon Blanc grapes and wines, providing insights into the compound's role in defining the characteristic aroma of this wine variety. This research helps in understanding how methoxypyrazines influence the sensory quality of specific wine types (Lacey et al., 1991).

Propriétés

IUPAC Name |

2-[(3,3-difluorocyclobutyl)methoxy]-3-methylpyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2N2O/c1-7-9(14-3-2-13-7)15-6-8-4-10(11,12)5-8/h2-3,8H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOXHVGIYRJANZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OCC2CC(C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

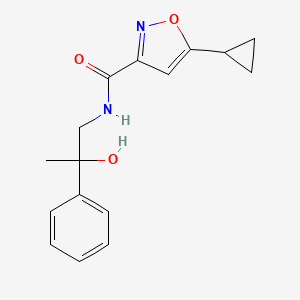

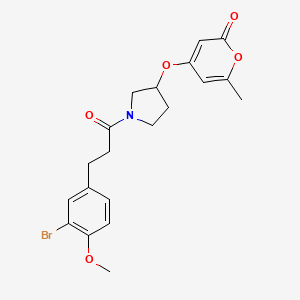

![3-{[1-(1-Phenylcyclopropanecarbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2508410.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)

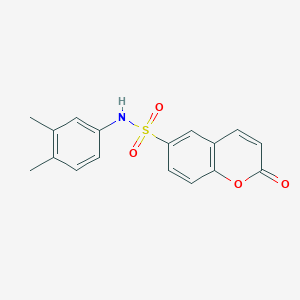

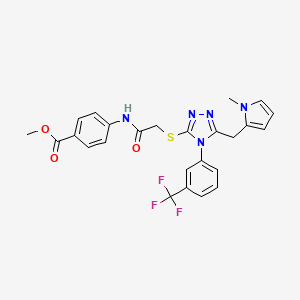

![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)

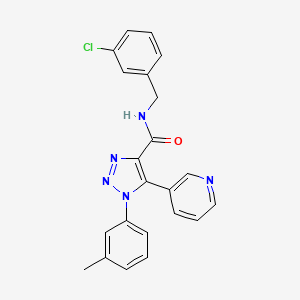

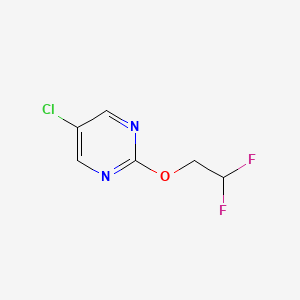

![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)